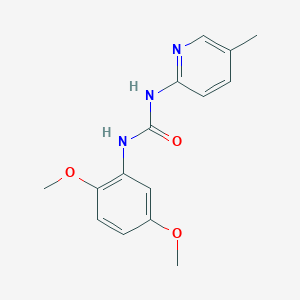![molecular formula C13H9Cl2N3OS B5888759 2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, commonly known as BP-1B, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide class of chemicals and is widely used in various fields of research. The purpose of
科学的研究の応用
BP-1B has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent probe for the detection of sulfhydryl-containing proteins and enzymes. Additionally, BP-1B has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
BP-1B acts as a sulfhydryl-specific fluorescent probe by reacting with sulfhydryl-containing proteins and enzymes. It forms a covalent bond with the sulfhydryl group, resulting in a fluorescent product. The mechanism of action of BP-1B in the development of new drugs involves the inhibition of specific enzymes involved in disease progression.
Biochemical and Physiological Effects:
BP-1B has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the progression of cancer and neurodegenerative diseases. Additionally, BP-1B has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
BP-1B has several advantages for use in lab experiments. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes, making it a valuable tool for the detection and analysis of these molecules. Additionally, BP-1B is relatively easy to synthesize and has a long shelf life. However, one limitation of BP-1B is that it may not be suitable for use in vivo due to its potential toxicity.
将来の方向性
There are several future directions for the use of BP-1B in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. BP-1B has been shown to inhibit the activity of specific enzymes involved in the progression of these diseases, making it a promising candidate for drug development. Additionally, BP-1B may be useful in the development of new diagnostic tools for the detection of sulfhydryl-containing proteins and enzymes in various diseases. Finally, further studies are needed to determine the potential toxicity of BP-1B and its suitability for use in vivo.
Conclusion:
In conclusion, BP-1B is a valuable tool for scientific research due to its unique properties. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes and has potential applications in the development of new drugs and diagnostic tools. While there are limitations to its use, further research is needed to fully understand the potential of BP-1B in scientific research.
合成法
BP-1B can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopyridine-2-carbothioamide in the presence of a base. The reaction yields BP-1B as a white crystalline solid with a high degree of purity.
特性
IUPAC Name |
2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICIAQBNGXJXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)



![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)

